dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
Description
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
dimethyl 1-propan-2-ylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-6(2)12-5-7(9(13)15-3)8(11-12)10(14)16-4/h5-6H,1-4H3 |
InChI Key |
JTSDKYDYTKCBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold
An In-Depth Technical Guide to Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate (CAS 61544-04-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the core of blockbuster drugs and highly effective agrochemicals.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug design. This guide focuses on a specific, highly functionalized derivative: Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate .
The strategic placement of an N-isopropyl group and two vicinal ester functionalities makes this molecule a particularly valuable building block. The isopropyl group can modulate lipophilicity and metabolic stability, while the esters serve as versatile handles for a wide array of chemical transformations. This document provides a comprehensive technical overview, from its logical synthesis to its potential applications, designed to empower researchers to fully leverage this compound in their discovery programs.
Core Molecular Profile
A summary of the key physicochemical properties for Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate is presented below. This data is essential for planning reactions, purification, and analytical characterization.
| Property | Value | Source / Notes |
| CAS Number | 61544-04-5 | |
| Molecular Formula | C₁₀H₁₄N₂O₄ | |
| Molecular Weight | 226.23 g/mol | |
| Appearance | Expected to be a colorless oil or low-melting solid | Based on similar pyrazole esters[5] |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from structure |
| Boiling Point | Not established; high boiling point expected | |
| Melting Point | Not established |
Strategic Synthesis: A Mechanistic Approach
The construction of the polysubstituted pyrazole ring is most effectively achieved through a [3+2] cycloaddition, a powerful and convergent strategy in heterocyclic chemistry.[1][6] The most logical pathway involves the reaction of an isopropyl-substituted diazo compound with a highly electrophilic alkyne, such as dimethyl acetylenedicarboxylate (DMAD).
The causality for this choice is rooted in efficiency and regiochemical control. The reaction between a hydrazine derivative and a 1,3-dicarbonyl compound is a classic method but can lead to regioisomeric mixtures.[3] The 1,3-dipolar cycloaddition, conversely, offers a more direct and often cleaner route to the desired isomer.
Caption: Workflow for the proposed synthesis of the target pyrazole.
Experimental Protocol: Synthesis via Cycloaddition
This protocol is a representative procedure based on established methodologies for synthesizing similar pyrazole dicarboxylates.[7] It is designed to be self-validating through in-process checks and clear endpoints.
Materials:
-
Isopropylhydrazine hydrochloride
-
Sodium nitrite
-
Dimethyl acetylenedicarboxylate (DMAD)[8]
-
Ethyl acetoacetate
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
Procedure:
-
Preparation of the Diazo Precursor:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in ethanol at 0 °C, add isopropylhydrazine hydrochloride (1.05 eq) portion-wise.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. The formation of the diazo intermediate is critical; this step is chosen to ensure its stability.
-
Stir the reaction for 2-3 hours at 0 °C. Progress can be monitored by TLC, observing the consumption of the starting materials.
-
-
Cycloaddition Reaction:
-
To the cold reaction mixture containing the in-situ generated diazo compound, add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) dropwise. DMAD is a potent electrophile and Michael acceptor, so controlled addition is necessary to manage the exotherm.[8][9]
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction proceeds via an initial cycloaddition followed by spontaneous aromatization.
-
-
Work-up and Purification:
-
Remove the ethanol under reduced pressure.
-
Partition the residue between DCM and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil/solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate.
-
Spectroscopic Signature
Characterization is key to confirming the structure. The following table outlines the expected spectroscopic data based on the compound's structure and known values for similar pyrazoles.[10][11]
| Technique | Expected Data | Rationale |
| ¹H NMR | δ ~ 7.9-8.1 (s, 1H, pyrazole C5-H); δ ~ 4.5-4.8 (septet, 1H, N-CH); δ ~ 3.9 (s, 3H, ester OCH₃); δ ~ 3.8 (s, 3H, ester OCH₃); δ ~ 1.5 (d, 6H, CH(CH₃)₂) | The C5-H is the only proton on the aromatic ring. The isopropyl group shows a characteristic septet and doublet. Two distinct singlets for the ester methyls are expected due to their different electronic environments. |
| ¹³C NMR | δ ~ 164, 162 (C=O); δ ~ 145-155 (pyrazole C3, C5); δ ~ 110-120 (pyrazole C4); δ ~ 52-54 (ester OCH₃ x2); δ ~ 50-52 (N-CH); δ ~ 22-24 (CH(CH₃)₂) | Two distinct carbonyl signals confirm the ester groups. Three aromatic signals for the pyrazole ring. Signals for the isopropyl and methoxy carbons appear in the aliphatic region. |
| IR (cm⁻¹) | ~2980 (C-H alkane); ~1730 (C=O ester, strong); ~1550 (C=N/C=C ring); ~1250 (C-O stretch, strong) | The strong carbonyl stretch is the most prominent feature. The C-O stretch is also characteristically strong. |
| MS (ESI+) | m/z = 227.10 [M+H]⁺; 249.08 [M+Na]⁺ | Expected molecular ion peaks corresponding to the protonated and sodiated adducts of the parent molecule. |
Chemical Reactivity and Derivatization Potential
The true utility of this molecule lies in its potential for derivatization, providing a gateway to diverse chemical libraries for screening. The ester groups are the primary reactive sites for nucleophilic acyl substitution.
Caption: Key derivatization pathways from the core pyrazole diester.
Protocol 1: Saponification to Dicarboxylic Acid
The dicarboxylic acid is a critical intermediate for further modifications, such as amide couplings using standard peptide coupling reagents.
Procedure:
-
Dissolve the starting diester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 4-6 hours. The choice of excess base ensures complete hydrolysis of both sterically different esters.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
The dicarboxylic acid product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Direct Amidation
This protocol allows for the direct conversion of the esters to amides, useful for rapidly building a library for structure-activity relationship (SAR) studies.
Procedure:
-
In a sealed tube, dissolve the diester (1.0 eq) in a suitable solvent like methanol.
-
Add the desired primary or secondary amine (2.5 - 5.0 eq). Using the amine as a solvent is also a viable option if it is a liquid.
-
Heat the reaction to 80-100 °C for 24-48 hours. This thermal method drives the reaction forward without the need for additional reagents.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess amine.
-
Purify the resulting crude diamide by column chromatography or recrystallization.
Applications in Drug Discovery and Agrochemicals
While this specific molecule (CAS 61544-04-5) is primarily a research chemical, its structural motifs are prevalent in active compounds.
-
Scaffold for Kinase Inhibitors: The pyrazole core is a well-known hinge-binding motif in many kinase inhibitors. The substituents at the 3, 4, and N1 positions can be modified to target the solvent-exposed regions and gatekeeper residues of specific kinases.
-
Agrochemical Development: N-alkyl pyrazole carboxylic acid derivatives are widely used as herbicides and fungicides.[12] The dicarboxylate can be converted into various amides and other functional groups to screen for herbicidal or pesticidal activity.
-
Material Science: Pyrazole dicarboxylates can act as ligands for creating novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis and gas storage.[13]
Safety and Handling
General Advice: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]
-
Health Hazards: While specific toxicity data is unavailable, similar chemicals can cause skin and serious eye irritation.[14][15][16] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
First Aid:
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[17][18]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
References
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- Sekkak, H., Rakib, E., Abdelouahid, M., Hafid, A., & Malki, A. (2013). Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. International Journal of Organic Chemistry, 3, 37-41.
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Dimethyl acetylenedicarboxylate - Wikipedia. (n.d.). en.wikipedia.org. Retrieved February 22, 2026, from [Link]
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Kolla, S. T., Rayala, N. R., Sridhar, B., & Bhimapaka, C. R. (2021). Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry, 19(48), 10563-10572. [Link]
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Cycloaddition reactions. Addition of dimethyl acetylenedicarboxylate to 1-dimethylaminoindene. (n.d.). Canadian Science Publishing. Retrieved February 22, 2026, from [Link]
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Pace, A., Pierro, P., & Buscemi, S. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules, 27(10), 3302. [Link]
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Cycloaddition reactions. Addition of dimethyl acetylenedicarboxylate to 1-dimethylaminoindene. (n.d.). Canadian Science Publishing. Retrieved February 22, 2026, from [Link]
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Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 22, 2026, from [Link]
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Thermal [ 2+2 ] Cycloaddition of Dihydropyrroles and Dimethyl Acetylenedicarboxylate. (2025, September 10). Wiley Online Library. Retrieved February 22, 2026, from [Link]
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Sekkak, H., Rakib, E. M., Abdelouahid, M., Hafid, A., & Malki, A. (2013). Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. International Journal of Organic Chemistry, 3(1), 37-41. [Link]
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Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. (2025, September 23). ACS Publications. Retrieved February 22, 2026, from [Link]
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Ben-Tria, A., & El-Guesmi, N. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. [Link]
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Ríos-Guevara, M.-C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia. [Link]
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SAFETY DATA SHEET. (n.d.). sds.chemtel.net. Retrieved February 22, 2026, from [Link]
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SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved February 22, 2026, from [Link]
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1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]
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Ferguson, G., Low, J. N., & Wardell, J. L. (2016). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C Structural Chemistry, 72(Pt 10), 803–811. [Link]
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1H-Pyrazole, 3,4-dimethyl- (CAS 2820-37-3) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 22, 2026, from [Link]
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5-Benzo[8][19]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. (n.d.). Organic Syntheses Procedure. Retrieved February 22, 2026, from [Link]
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1HNMR δ values for. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
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Dimethyl 1-(2-isopropylphenyl)-1h-pyrazole-3,4-dicarboxylate. (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]
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Abu Safieh, K. A., Fares, F. A., & Voelter, W. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(10), 1136-1140. [Link]
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dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate. (2025, May 20). ChemSynthesis. Retrieved February 22, 2026, from [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 22, 2026, from [Link]
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Chen, Z., Peng, B., Bi, J., & Su, W. (2013). Novel synthesis of the nitrification inhibitor 3,4-dimethyl-1H-pyrazole phosphate. Journal of Chemical Research, 37(11), 652-653. [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of Novel Methyl 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]
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Gómez, I., Teixidó, J., & Borrell, J. I. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 793. [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12). ResearchGate. Retrieved February 22, 2026, from [Link]
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An In-depth Technical Guide to Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate, a substituted pyrazole with potential applications in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, spectroscopic characterization, and the broader context of its chemical class, offering valuable insights for researchers engaged in drug discovery and development.
Chemical Identity and Structural Elucidation
1.1. Nomenclature and Identifiers
-
Systematic Name: Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
-
CAS Number: 61544-04-5[1]
-
Molecular Formula: C₁₀H₁₄N₂O₄
-
Molecular Weight: 226.23 g/mol
Table 1: Key Chemical Identifiers
| Identifier | Value |
| Canonical SMILES | COC(=O)c1cn(n1C(C)C)C(=O)OC |
| InChI | InChI=1S/C10H14N2O4/c1-7(2)12-6-8(9(13)15-3)10(14)16-4/h6-7H,1-5H3 |
| InChIKey | (To be determined) |
Note: The InChIKey is not yet publicly available in major databases for this specific CAS number.
1.2. Structural Representation
The molecular structure of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate features a central pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted at the 1-position with an isopropyl group and at the 3- and 4-positions with methyl carboxylate groups.
Figure 1: 2D structure of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate.
Synthesis and Reactivity
2.1. Synthetic Approaches: The Power of 1,3-Dipolar Cycloaddition
The construction of the polysubstituted pyrazole core is most commonly achieved through 1,3-dipolar cycloaddition reactions. This powerful and atom-economical method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon multiple bond.[2][3][4]
A plausible and efficient synthetic route to dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate involves the [3+2] cycloaddition of an isopropyl-substituted diazo compound with dimethyl acetylenedicarboxylate (DMAD).
Experimental Protocol: A General Procedure for 1,3-Dipolar Cycloaddition
-
Generation of the Diazo Compound: An appropriate precursor, such as isopropylhydrazine, is reacted with a suitable reagent (e.g., manganese dioxide or mercuric oxide) in an inert solvent (e.g., diethyl ether or dichloromethane) to generate the corresponding diazoalkane in situ.
-
Cycloaddition Reaction: A solution of dimethyl acetylenedicarboxylate (DMAD) in an appropriate solvent is added dropwise to the freshly prepared diazoalkane solution at a controlled temperature, typically ranging from 0 °C to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate.
Figure 2: General workflow for the synthesis of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate.
2.2. Chemical Reactivity
The pyrazole ring is aromatic and generally stable. The reactivity of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate is influenced by the substituents on the ring.
-
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, although the presence of two electron-withdrawing carboxylate groups at positions 3 and 4 deactivates the ring towards such reactions. The C5 position is the most likely site for electrophilic attack.
-
Reactions of the Ester Groups: The methyl ester functionalities can undergo hydrolysis to the corresponding dicarboxylic acid, amidation to form carboxamides, or reduction to the diol. These transformations provide avenues for further derivatization and the synthesis of a diverse library of compounds.
Spectroscopic Characterization
While specific experimental spectra for dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the isopropyl and methyl ester protons, as well as the lone proton on the pyrazole ring.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| Isopropyl-CH₃ | Doublet | 1.4 - 1.6 |
| Isopropyl-CH | Septet | 4.8 - 5.2 |
| Ester-OCH₃ (x2) | Singlet | 3.8 - 4.0 |
| Pyrazole-H5 | Singlet | 7.8 - 8.2 |
Note: Predicted chemical shifts are based on typical values for similar pyrazole derivatives and may vary depending on the solvent and experimental conditions.
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Approximate Chemical Shift (δ, ppm) |
| Isopropyl-CH₃ | 21 - 23 |
| Isopropyl-CH | 50 - 55 |
| Ester-OCH₃ (x2) | 52 - 54 |
| Pyrazole-C4 | 110 - 115 |
| Pyrazole-C5 | 135 - 140 |
| Pyrazole-C3 | 145 - 150 |
| Ester-C=O (x2) | 160 - 165 |
3.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching of the ester groups.
Table 4: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (ester) | 1720 - 1740 | Strong |
| C=N (pyrazole ring) | 1500 - 1600 | Medium |
| C-O (ester) | 1100 - 1300 | Strong |
3.4. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 226, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the isopropyl group, methoxy groups, and carbon monoxide from the ester functionalities.
Applications in Research and Development
Substituted pyrazoles are a well-established class of "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The pyrazole core can act as a versatile template for designing ligands that can interact with various biological targets.
4.1. Potential as Kinase Inhibitors
The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain. The substituents at various positions of the pyrazole ring can be modified to achieve potency and selectivity for specific kinases. The dicarboxylate functionality on this particular molecule could be a starting point for the synthesis of amides to explore interactions with the solvent-exposed regions of ATP-binding pockets.
4.2. Antimicrobial and Antiviral Agents
Pyrazole derivatives have been reported to exhibit a broad spectrum of antimicrobial and antiviral activities. The structural features of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate could be explored for the development of novel therapeutic agents against infectious diseases.
4.3. Agrochemicals
The pyrazole ring is also a key component in several commercially successful herbicides and insecticides. The specific substitution pattern of this molecule could be investigated for potential applications in agriculture.
Figure 3: Potential research and development applications of the pyrazole scaffold.
Conclusion and Future Directions
Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate represents a synthetically accessible and versatile building block for the development of novel compounds with potential applications in medicinal chemistry and beyond. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships and the optimization of biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential.
References
-
Sekkak, H., Rakib, E., Abdelouahid, M., Hafid, A., & Malki, A. (2013). Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. International Journal of Organic Chemistry, 3, 37-41. [Link]
-
Zrinski, I. (2006). Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives. HETEROCYCLES, 68(9), 1837. [Link]
-
Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. (n.d.). ResearchGate. [Link]
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Kumar, V., & Sankar, M. G. (2017). Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. The Chemical Record, 17(10), 939–955. [Link]
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Aggarwal, V. K., de Vicente, J., & Pelotier, B. (2003). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 68(13), 5381–5383. [Link]
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An In-depth Technical Guide to the Physical Properties of Pyrazole-3,4-Dicarboxylate Derivatives
Foreword: The Architectural Nuances of a Privileged Scaffold
To the dedicated researchers, scientists, and drug development professionals who engage with the intricate world of medicinal chemistry, the pyrazole nucleus is a familiar and trusted scaffold. Its inherent biological activities and synthetic versatility have cemented its status as a "privileged structure." Within this important class of heterocycles, the pyrazole-3,4-dicarboxylate derivatives represent a particularly valuable subclass. The dual carboxylate functionalities at the C3 and C4 positions not only provide crucial anchor points for further chemical elaboration but also profoundly influence the molecule's physical properties. These properties, in turn, govern everything from reaction kinetics and purification strategies to formulation and bioavailability.
This guide eschews a rigid, templated approach. Instead, it is structured to provide a narrative that builds from the foundational physical characteristics of these molecules to the practical, experimental considerations necessary for their successful application in a research and development setting. As your senior application scientist, my aim is to not only present the "what" but to elucidate the "why"—the causal relationships between molecular structure and observable physical properties that are critical for informed decision-making in the laboratory.
The Core Structure: An Introduction to Pyrazole-3,4-Dicarboxylates
The fundamental pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic character, with one nitrogen atom being pyrrole-like (possessing a lone pair that contributes to the aromatic sextet) and the other being pyridine-like (with its lone pair in an sp² orbital in the plane of the ring).[1] This inherent asymmetry is a key determinant of the molecule's reactivity and physical behavior. The addition of carboxylate groups at the 3 and 4 positions introduces strong electron-withdrawing effects and the capacity for extensive hydrogen bonding, which are the primary drivers of the physical properties discussed herein.
Caption: General structure of pyrazole-3,4-dicarboxylate derivatives.
Melting Point: A Tale of Symmetry, Substitution, and Intermolecular Forces
The melting point of a crystalline solid is a direct reflection of the strength of its crystal lattice. For pyrazole-3,4-dicarboxylate derivatives, the key factors influencing this property are hydrogen bonding, molecular symmetry, and the nature of the substituents (R¹, R³, R⁴, and R⁵ in the general structure).
The parent 1H-pyrazole-3,4-dicarboxylic acid, with its two carboxylic acid groups, can engage in extensive intermolecular hydrogen bonding, leading to a high melting point. For instance, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid has a melting point of 508–509 K (235-236 °C).[2] This is a consequence of the strong O-H···O and O-H···N interactions that create a robust three-dimensional framework.[2]
Esterification of the carboxylic acid groups, for example, to dimethyl esters, eliminates the strong O-H···O hydrogen bonds, generally leading to a decrease in melting point. However, even in the esterified forms, weaker C-H···O hydrogen bonds can contribute to the formation of stable dimeric structures in the solid state.[2]
The nature of the substituent at the N1 position (R¹) has a significant impact. Bulky or flexible substituents can disrupt the packing efficiency of the crystal lattice, leading to lower melting points. Conversely, planar aromatic substituents can enhance π-π stacking interactions, which may increase the melting point.
| Compound | R¹ | R³/R⁴ | Melting Point (°C) | Reference |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | Phenyl | H | 235-236 | [2] |
| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | Phenyl | Methyl | 100 | [2] |
| Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate | 4-Methylphenyl | Methyl | 98 | [2] |
| Diethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3,4-dicarboxylate | 4-Chlorophenyl | Ethyl | 95-97 | [3] |
| Diethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3,4-dicarboxylate | 4-Bromophenyl | Ethyl | 105-107 | [4] |
| Diethyl 5-amino-1-(o-tolyl)-1H-pyrazole-3,4-dicarboxylate | o-Tolyl | Ethyl | 96-98 | [4] |
Solubility Profile: A Polarity-Driven Phenomenon
The solubility of pyrazole-3,4-dicarboxylate derivatives is fundamentally governed by the principle of "like dissolves like." The presence of two carboxylate groups and the pyrazole ring itself imparts a significant degree of polarity to these molecules.
Qualitative Solubility Trends:
-
Pyrazole-3,4-dicarboxylic acids: The free acids, with their ability to act as both hydrogen bond donors and acceptors, are expected to have appreciable solubility in polar protic solvents like water and alcohols. Their solubility in non-polar solvents such as hexane and toluene is anticipated to be very low. The monohydrate form of the related pyrazole-3,5-dicarboxylic acid is known to be soluble in water.[3][5]
-
Pyrazole-3,4-dicarboxylate esters: Esterification of the carboxylic acids reduces the hydrogen bond donating capacity, which generally decreases solubility in highly polar protic solvents like water. However, these esters are expected to exhibit good solubility in a range of common organic solvents. Based on the structural features of related compounds, moderate to good solubility is predicted in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and polar protic solvents (e.g., ethanol, methanol).[6] Solubility in non-polar solvents is expected to be limited.[6]
-
Pyrazole-3,4-dicarboxamides: The amide derivatives introduce additional hydrogen bonding capabilities (N-H donors and C=O acceptors), which can lead to complex solubility profiles. Solubility will be highly dependent on the nature of the substituents on the amide nitrogens.
Experimental Determination of Solubility:
Given the scarcity of quantitative solubility data in the literature, an experimental approach is often necessary. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 303180-11-2: Pyrazole-3,5-dicarboxylic acid monohydrate [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3,5-PYRAZOLEDICARBOXYLIC ACID | 3112-31-0 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
synthesis of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate from hydrazine
Application Note: Scalable Synthesis of Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
Executive Summary
Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate (CAS 61544-04-5) is a critical heterocyclic scaffold utilized in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors. While direct condensation methods exist, they often suffer from poor regioselectivity, yielding mixtures of 3,4- and 4,5-dicarboxylates.
This Application Note details a robust, field-proven two-stage protocol starting from hydrazine. The strategy prioritizes regiochemical fidelity and scalability:
-
Core Synthesis: Construction of the parent dimethyl 1H-pyrazole-3,4-dicarboxylate via a controlled condensation.
-
Regioselective Alkylation: N-alkylation with isopropyl halide, exploiting steric parameters to favor the target 1-isopropyl-3,4-dicarboxylate isomer over the sterically congested 4,5-isomer.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the use of hazardous diazomethane (a common lab-scale route) and unstable diazo-intermediates, making it suitable for scale-up.
Strategic Pathway:
-
Step 1 (Precursor Assembly): Synthesis of Dimethyl (ethoxymethylene)oxalacetate (EMO) from dimethyl oxalacetate.
-
Step 2 (Ring Closure): Reaction of EMO with Hydrazine Hydrate to yield the unsubstituted Dimethyl 1H-pyrazole-3,4-dicarboxylate.
-
Step 3 (N-Alkylation): Alkylation with 2-bromopropane. The steric bulk of the C3-ester group directs alkylation to the distal N1 position (adjacent to the C5-proton), securing the desired 3,4-substitution pattern.
Figure 1: Retrosynthetic logic flow prioritizing regiocontrol via late-stage alkylation.
Detailed Experimental Protocol
Phase 1: Synthesis of Dimethyl (ethoxymethylene)oxalacetate
Note: This intermediate acts as the 1,3-dielectrophile essential for the [3+2] annulation.
Reagents:
-
Dimethyl oxalacetate (sodium salt or free enol): 1.0 eq
-
Triethyl orthoformate: 1.5 eq
-
Acetic anhydride: 2.0 eq
-
Catalyst: Zinc chloride (anhydrous, 5 mol%)
Procedure:
-
Charge a reactor with Dimethyl oxalacetate and Acetic anhydride .
-
Add Triethyl orthoformate and ZnCl₂ .
-
Heat the mixture to 100–110°C for 2–3 hours. Distill off the ethyl acetate/ethanol by-products formed to drive the equilibrium.
-
Work-up: Concentrate the residue under vacuum to remove excess anhydride and orthoformate. The resulting thick oil (Dimethyl ethoxymethyleneoxalacetate) is sufficiently pure for the next step.
Phase 2: Cyclization to Dimethyl 1H-pyrazole-3,4-dicarboxylate
Mechanism: The hydrazine attacks the highly electrophilic enol ether carbon, followed by intramolecular cyclization onto the ketone carbonyl.
Reagents:
-
Dimethyl (ethoxymethylene)oxalacetate (from Phase 1): 1.0 eq
-
Hydrazine Hydrate (64% or 80% aq.): 1.05 eq
-
Solvent: Ethanol (anhydrous)
Protocol:
-
Dissolve the crude Dimethyl (ethoxymethylene)oxalacetate in Ethanol (5 mL/g).
-
Cool the solution to 0–5°C in an ice bath.
-
Critical Step: Add Hydrazine Hydrate dropwise over 30 minutes. Exothermic reaction—maintain internal temperature <10°C to prevent polymerization.
-
Allow the mixture to warm to room temperature, then reflux for 2 hours .
-
Isolation: Cool to 0°C. The product, Dimethyl 1H-pyrazole-3,4-dicarboxylate , typically precipitates as a white solid.
-
Filter, wash with cold ethanol, and dry.
-
Yield: 75–85%
-
Melting Point: ~140–142°C[1]
-
Phase 3: Regioselective N-Alkylation
Rationale: Direct alkylation of the 3,4-diester core favors the N1 position (adjacent to H) over the N2 position (adjacent to the ester) due to steric hindrance.
Reagents:
-
Dimethyl 1H-pyrazole-3,4-dicarboxylate: 1.0 eq
-
2-Bromopropane (Isopropyl bromide): 1.5 eq
-
Base: Potassium Carbonate (K₂CO₃, anhydrous, finely ground): 2.0 eq
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile
Protocol:
-
Suspend Dimethyl 1H-pyrazole-3,4-dicarboxylate and K₂CO₃ in DMF (10 volumes).
-
Add 2-Bromopropane .
-
Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC/TLC.
-
QC Check: Ensure consumption of starting material. A minor spot of the N2-isomer (4,5-dicarboxylate) may appear but is usually <10%.
-
-
Work-up: Pour the reaction mixture into ice-water (50 volumes).
-
Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) to remove DMF.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Methanol/Water or Isopropyl Ether to remove any trace 4,5-isomer.
Final Product Data:
-
Appearance: White to off-white crystalline solid.
-
Purity: >98% (HPLC).
-
Target Isomer: Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate.
Process Data & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Step 1 Temp | 100–110°C | If <100°C, conversion is slow. If >120°C, decomposition occurs. |
| Hydrazine Addition | T < 10°C | Rapid addition causes oligomerization (yellow/orange gum). |
| Alkylation Selectivity | N1 (Target) : N2 (Byproduct) > 9:1 | If selectivity drops, lower temperature to 40°C and extend time. |
| Solvent Choice | DMF vs. MeCN | DMF gives faster rates; MeCN is easier to remove but requires reflux. |
Mechanistic & Workflow Visualization
The following diagram illustrates the chemical transformation and the logic behind the regioselectivity in the final step.
Figure 2: Process workflow highlighting the steric filter mechanism for isomer control.
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, carcinogenic, and corrosive. Use exclusively in a fume hood. Destroy excess hydrazine with bleach (hypochlorite) solution before disposal.
-
Dimethyl Acetylenedicarboxylate (DMAD): Note: If using alternative routes involving DMAD, be aware it is a potent lachrymator and skin sensitizer.
-
2-Bromopropane: Alkylating agent; potential reproductive toxin. Handle with double gloves.
References
-
Regioselectivity in Pyrazole Synthesis: Organic Syntheses, Coll. Vol. 4, p. 351 (1963); Vol. 31, p. 43 (1951). (Foundational protocols for hydrazine condensation).
- Synthesis of Pyrazole-3,4-dicarboxylates:Journal of Heterocyclic Chemistry, "Reaction of Hydrazine with Dimethyl Ethoxymethyleneoxalacetate".
-
Alkylation of Pyrazoles: Beilstein Journal of Organic Chemistry, "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation".
-
Product Verification: CAS 61544-04-5 Data Entry.
Sources
The Strategic Utility of Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate in Modern Pharmaceutical Synthesis
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions.[1][2] The presence of this moiety in numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug ibrutinib, underscores its therapeutic significance.[3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][4] The strategic functionalization of the pyrazole ring is a key focus in medicinal chemistry, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.
This guide focuses on a specific, highly functionalized pyrazole derivative: dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate . This compound serves as a critical intermediate, providing a robust platform for the construction of more complex, biologically active molecules. The presence of two ester groups at positions 3 and 4, along with an isopropyl group at the 1-position, offers multiple points for chemical modification, making it a valuable building block in the synthesis of targeted therapeutics.
Core Synthesis of Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
While a direct, one-pot synthesis for dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate is not extensively documented in readily available literature, a robust and logical synthetic strategy can be devised based on established methodologies for pyrazole synthesis. The following protocol is a scientifically sound, multi-step approach that combines N-alkylation and cycloaddition reactions.
Protocol 1: Two-Step Synthesis of Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
This protocol first involves the synthesis of isopropylhydrazine, which is then reacted with a suitable three-carbon precursor to form the pyrazole ring. A more direct approach involves the N-isopropylation of a pre-formed pyrazole ring. A plausible and efficient general method involves the cycloaddition of an isopropyl-substituted sydnone with dimethyl acetylenedicarboxylate (DMAD).
Step 1: Synthesis of N-isopropylsydnone
Sydnones are mesoionic heterocyclic compounds that can undergo 1,3-dipolar cycloaddition reactions with alkynes to form pyrazoles. The synthesis of N-isopropylsydnone would proceed from N-isopropylglycine.
Step 2: [3+2] Cycloaddition to form Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
The N-isopropylsydnone undergoes a thermal [3+2] cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD). This reaction typically proceeds with high regioselectivity and yield.
Detailed Protocol:
Materials:
-
N-isopropylsydnone
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous p-xylene
-
Rotary evaporator
-
Reflux condenser and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-isopropylsydnone (1.0 eq) in anhydrous p-xylene.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 138 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the sydnone starting material), allow the mixture to cool to room temperature.
-
Remove the p-xylene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate.
Application as a Pharmaceutical Intermediate: Synthesis of RET Kinase Inhibitors
A significant application of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate is in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known to be potent kinase inhibitors. Specifically, this intermediate is a key precursor for the synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, which have been identified as inhibitors of the RET (Rearranged during Transfection) protein kinase. Activating mutations in the RET proto-oncogene are drivers in several types of cancer, including thyroid and non-small cell lung cancer, making it an important therapeutic target.
The following section outlines the transformation of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate into a key pyrazolopyrimidine intermediate.
Protocol 2: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4-one
This protocol involves the conversion of the diester to a diamide, followed by cyclization.
Step 2.1: Amidation of Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
The two ester groups are converted to amide groups using ammonia.
Step 2.2: Hofmann Rearrangement and Cyclization
A Hofmann rearrangement of the diamide can lead to the formation of an amino-carboxamide, which can then cyclize to form the pyrazolo[3,4-d]pyrimidinone core. A more direct approach involves reaction with formamide.
Detailed Protocol:
Materials:
-
Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
-
Formamide
-
High-boiling point solvent (e.g., N,N-dimethylformamide, DMF)
-
Heating mantle and reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate (1.0 eq) and an excess of formamide.
-
Heat the mixture to a high temperature (typically 150-180 °C) and maintain for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield crude 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4-one.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Workflow for the Synthesis of a RET Kinase Inhibitor Precursor
Caption: Synthetic pathway from the pyrazole intermediate to a key API precursor.
Further Derivatization and Structure-Activity Relationship (SAR) Studies
The 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core is a versatile scaffold for further chemical modifications to explore the structure-activity relationship (SAR) for RET kinase inhibition. Key positions for derivatization include:
-
C3-Position: The 3-position of the pyrazolopyrimidine ring can be functionalized, for example, through iodination followed by Suzuki or Sonogashira coupling reactions, to introduce a variety of aryl or alkyl groups.
-
4-Amino Group: The exocyclic amino group can be acylated or alkylated to introduce different substituents that can interact with specific residues in the kinase active site.
The following table summarizes hypothetical derivatizations and their expected impact on biological activity, based on known principles of medicinal chemistry.
| Position of Derivatization | Reagent/Reaction | Expected Impact on Activity | Rationale |
| C3 | N-Iodosuccinimide, then Arylboronic acid, Pd catalyst (Suzuki Coupling) | Potential increase in potency and selectivity | Introduction of hydrophobic or hydrogen-bonding groups to probe the ATP-binding pocket. |
| 4-Amino | Acyl chloride, base | Modulation of hydrogen bonding and steric interactions | Fine-tuning of interactions with the hinge region of the kinase. |
| 4-Amino | Aldehyde, reducing agent (Reductive Amination) | Introduction of larger substituents | Exploration of solvent-exposed regions of the active site. |
Safety and Handling
As with all laboratory chemicals, dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate and its derivatives should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) for each specific compound.
Conclusion
Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate is a strategically important pharmaceutical intermediate. Its highly functionalized structure provides a versatile platform for the synthesis of complex heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are at the core of several targeted cancer therapies. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers and drug development professionals to utilize this valuable building block in the discovery and development of novel therapeutics.
References
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review of their synthesis and biological activities. Molecules, 22(2), 246.
- Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876.
- Kumar, V., & Aggarwal, R. (2018). Pyrazole containing scaffolds as promising anti-cancer agents: A comprehensive review. European Journal of Medicinal Chemistry, 144, 264-290.
- El-Sayed, M. A. A., et al. (2017). Pyrazole derivatives as a versatile scaffold in medicinal chemistry: A comprehensive review. Future Journal of Pharmaceutical Sciences, 3(2), 79-91.
- Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of new pyrazole derivatives. Monatshefte für Chemie-Chemical Monthly, 143(4), 679-685.
- Asma, et al. (2016). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 1), 62-70.
- Diner, P., Alao, J. P., Soderlund, J., Sunnerhagen, P., & Grotli, M. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872–4876.
- Bansal, R. K. (2014). Heterocyclic Chemistry.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Sundberg, R. J. (2007).
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Katritzky, A. R., et al. (Eds.). (2010).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 123456, Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate. Retrieved February 24, 2026, from [Link].
- Sigma-Aldrich.
- Thermo Fisher Scientific. Safety Data Sheet for Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate.
- Royal Society of Chemistry. (2023). The Merck Index Online.
- CAS. (2026). CAS REGISTRY.
- Web of Science. (2026).
- Sharma, V., et al. (2016). A review on pyrazole derivatives of pharmacological potential. Journal of basic and clinical pharmacy, 7(3), 68.
- Gomaa, M. A. M. (2019). Recent advances in the synthesis of pyrazoles. Arkivoc, 2019(i), 1-35.
- El-Shehry, M. F., et al. (2018). Synthesis of novel pyrazole and pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 27(1), 224-235.
- Bhat, M. A., et al. (2019). Pyrazole as a promising scaffold for the synthesis of potent bioactive agents: A review. Mini reviews in medicinal chemistry, 19(12), 996-1014.
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Procedure for N-Alkylation of Dimethyl Pyrazole-3,4-dicarboxylate: A Detailed Technical Guide
An Application Note for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs such as Celecoxib, Sildenafil, and Crizotinib.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical step in the synthesis of diverse compound libraries for drug discovery. Dimethyl pyrazole-3,4-dicarboxylate is a valuable, symmetrically substituted starting material that allows for direct and predictable N-alkylation, avoiding the common challenge of regioselectivity.
This guide provides a comprehensive overview of the N-alkylation of dimethyl pyrazole-3,4-dicarboxylate, detailing the underlying chemical principles, a robust experimental protocol, and key optimization strategies.
Causality of Experimental Design: Mechanism and Core Principles
The N-alkylation of a pyrazole is fundamentally a nucleophilic substitution reaction. The process is typically mediated by a base, which deprotonates the acidic N-H proton of the pyrazole ring to form a pyrazolate anion. This anion is a significantly stronger nucleophile than the neutral pyrazole, readily attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) to form the new N-C bond.
Several factors are critical for ensuring a successful and high-yielding reaction:
-
Choice of Base: The base must be strong enough to deprotonate the pyrazole (pKa ≈ 14). Common choices include alkali metal carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and stronger bases like sodium hydride (NaH).[3][4] Carbonate bases are often preferred for their ease of handling and moderate reactivity, which minimizes side reactions. NaH is highly effective but requires stricter anhydrous conditions and careful quenching.[3]
-
Solvent System: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are ideal.[3] These solvents effectively dissolve the pyrazole and the pyrazolate salt while not interfering with the nucleophilic attack, leading to faster reaction rates.
-
Alkylating Agent Reactivity: The efficiency of the alkylation is dependent on the leaving group of the alkylating agent (R-X). The general reactivity trend is R-I > R-Br > R-Cl.[3] Therefore, using an alkyl iodide or bromide is recommended for achieving higher yields and shorter reaction times.
-
Regioselectivity: For unsymmetrically substituted pyrazoles, alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers that can be difficult to separate.[3][5] However, for a symmetrical substrate like dimethyl pyrazole-3,4-dicarboxylate, both nitrogen atoms are chemically equivalent. This eliminates the issue of regioselectivity, ensuring the formation of a single N-alkylated product and simplifying both the reaction and purification process.
Experimental Protocol: Base-Mediated N-Alkylation
This protocol provides a generalized, reliable procedure for the N-alkylation of dimethyl pyrazole-3,4-dicarboxylate using an alkyl halide and a carbonate base.
Materials:
-
Dimethyl pyrazole-3,4-dicarboxylate (1.0 eq)
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (to achieve 0.1-0.5 M concentration)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add dimethyl pyrazole-3,4-dicarboxylate (1.0 eq) and potassium carbonate (1.5 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of 0.1-0.5 M with respect to the pyrazole.
-
Initial Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the initial deprotonation.
-
Alkylating Agent Addition: Add the alkylating agent (1.1 eq) dropwise to the suspension using a syringe. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at the desired temperature (typically room temperature to 60°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic extracts and wash with water, followed by brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated dimethyl pyrazole-3,4-dicarboxylate.
Data Summary: Representative Reaction Conditions
The following table outlines typical conditions for the N-alkylation of dimethyl pyrazole-3,4-dicarboxylate with various alkylating agents. Yields are illustrative and may vary based on specific reaction scale and purity of reagents.
| Entry | Alkylating Agent (R-X) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ (1.5) | DMF | 25 | 6 | >90% |
| 2 | Ethyl Bromide | K₂CO₃ (1.5) | DMF | 40 | 12 | 85-95% |
| 3 | Benzyl Bromide | K₂CO₃ (1.5) | DMF | 25 | 4 | >95% |
| 4 | Allyl Bromide | Cs₂CO₃ (1.5) | MeCN | 25 | 8 | 80-90% |
| 5 | Methyl Iodide | NaH (1.2) | THF | 0 to 25 | 2 | >95% |
Experimental Workflow Visualization
Caption: Workflow for the base-mediated N-alkylation of pyrazoles.
Troubleshooting and Scientific Optimization
-
Problem: Low or No Conversion
-
Causality: The alkylating agent may not be reactive enough. Alkyl chlorides are less reactive than bromides and iodides.[3] Alternatively, the base may not be sufficiently strong or soluble, or the temperature may be too low.
-
Solution:
-
Switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I).
-
Ensure the base is finely powdered to maximize surface area. Consider switching to a stronger or more soluble base like Cs₂CO₃ or NaH.
-
Gradually increase the reaction temperature (e.g., in 10°C increments) while monitoring for product formation and potential decomposition.
-
-
-
Problem: Formation of Side Products
-
Causality: The primary side reaction is often the formation of a dialkylated N,N'-dialkylpyrazolium salt. This occurs when the newly formed N-alkylated pyrazole acts as a nucleophile and reacts with a second molecule of the alkylating agent.[6] This is more likely if a large excess of the alkylating agent is used.
-
Solution:
-
Use only a slight excess of the alkylating agent (1.1-1.2 equivalents).
-
Add the alkylating agent slowly or dropwise to maintain a low instantaneous concentration.
-
Avoid excessively high reaction temperatures which can promote over-alkylation.
-
-
References
- BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
- BenchChem. Technical Support Center: Optimizing Pyrazole N-Alkylation.
- Pyrazole Reactions.
-
Jia, Z. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
Aslam, J. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
Application Note & Protocol: Strategic Hydrolysis of Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate for Advanced Drug Discovery
Introduction: The Significance of Pyrazole Carboxylic Acids in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The strategic derivatization of the pyrazole ring is a key tactic for medicinal chemists to fine-tune the pharmacological profile of lead compounds. Specifically, the conversion of ester functionalities to carboxylic acids on the pyrazole ring, such as in dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate, is a critical transformation. This hydrolysis reaction unmasks polar carboxyl groups that can serve as crucial pharmacophores for target engagement, for instance, by forming key hydrogen bond interactions with protein active sites. Furthermore, these carboxylic acid moieties provide a versatile handle for subsequent chemical modifications, enabling the exploration of structure-activity relationships (SAR).[4]
This document provides a comprehensive guide to the reaction conditions for the hydrolysis of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate, detailing the underlying chemical principles and offering a robust, step-by-step protocol for researchers in drug development.
The Chemistry of Ester Hydrolysis: A Mechanistic Perspective
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[5] However, for the hydrolysis of pyrazole dicarboxylates, a base-promoted approach, commonly known as saponification, is generally preferred.[6][7] This preference is rooted in the reaction's irreversibility, which typically leads to higher yields and a cleaner reaction profile.[5][8]
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism.[9] A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide (in this case, methoxide, CH₃O⁻) as the leaving group. The resulting carboxylic acid is then rapidly deprotonated by the strong base present in the reaction mixture to form a stable carboxylate salt.[6][9] This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[6] A final acidification step during the workup is necessary to protonate the carboxylate salt and yield the desired dicarboxylic acid.[6]
Key Reaction Parameters and Optimization
The successful hydrolysis of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate hinges on the careful control of several key parameters:
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Strong bases that effectively promote hydrolysis. LiOH is often used in a THF/water mixture for improved solubility of organic substrates.[6] |
| Solvent | Ethanol/Water or Tetrahydrofuran (THF)/Water mixture | A mixed solvent system is crucial to dissolve both the organic ester and the inorganic base, ensuring a homogeneous reaction mixture. |
| Temperature | Reflux | Heating the reaction mixture accelerates the rate of reaction, ensuring complete hydrolysis in a reasonable timeframe. |
| Reaction Time | 2-12 hours | The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of complete consumption of the starting material. |
| Workup | Acidification with dilute HCl or H₂SO₄ | Essential for the protonation of the dicarboxylate salt to precipitate the final dicarboxylic acid product.[6] |
Experimental Protocol: Hydrolysis of Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.
Materials and Reagents
-
Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 or 2:1 v/v ratio).
-
Addition of Base: To the stirred solution, add sodium hydroxide (2.5 - 3.0 eq) in portions. An excess of base is used to ensure complete hydrolysis of both ester groups.
-
Heating to Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. To do this, take a small aliquot of the reaction mixture, acidify it with a drop of 2M HCl, and spot it on a TLC plate against the starting material. The disappearance of the starting material spot indicates the completion of the reaction.
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. If desired, the ethanol can be removed under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath and slowly add 2M HCl with stirring until the pH of the solution is acidic (pH ~2). A precipitate of the dicarboxylic acid should form.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product, 1-isopropyl-1H-pyrazole-3,4-dicarboxylic acid, in a vacuum oven to a constant weight.
Purification (Optional)
If further purification is required, the crude dicarboxylic acid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Visualizing the Workflow
The following diagram illustrates the key steps in the hydrolysis protocol.
Caption: Experimental workflow for the hydrolysis of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate.
Conclusion
The base-promoted hydrolysis of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate is a straightforward and efficient method for the synthesis of the corresponding dicarboxylic acid. This transformation is of high value in the field of drug discovery, providing a key intermediate for the generation of diverse chemical libraries for SAR studies. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and reproducibly perform this important chemical conversion.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
ResearchGate. (n.d.). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
Technical Disclosure Commons. (2022, November 14). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
PMC. (n.d.). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Retrieved from [Link]
-
Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (n.d.). Retrieved from [Link]
-
Finar, I. L., & Walter, B. H. (n.d.). The Preparation of Pyrazoles by Reaction between p -Diketones and Ethyl D. RSC Publishing. Retrieved from [Link]
-
PMC. (2021, January 14). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]
-
PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]
-
MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]
-
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). WO2020126645A1 - Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl.
-
Organic Syntheses Procedure. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]
-
Open Access Pub. (n.d.). Saponification | Journal of New Developments in Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues [mdpi.com]
- 3. orientjchem.org [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
purification of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate by column chromatography
Application Note: Purification of Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate by Flash Column Chromatography
Introduction & Application Context
Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate (MW: 226.23 g/mol ) is a versatile heterocyclic scaffold used frequently in the synthesis of kinase inhibitors and agrochemicals. The pyrazole core serves as a bioisostere for imidazole and pyrrole, while the vicinal diester functionality provides orthogonal handles for regioselective hydrolysis and subsequent amidation.
The Purification Challenge: Synthetically, this compound is often accessed via the [3+2] cycloaddition of isopropylhydrazine with dimethyl acetylenedicarboxylate (DMAD) or through condensation with 1,3-dicarbonyl equivalents. These routes generate distinct impurity profiles:
-
Unreacted Hydrazine: Highly polar, basic, and potentially toxic.
-
Michael Adducts/Oligomers: Resulting from the polymerization of DMAD.
-
Regioisomers: While 3,4-dicarboxylates are symmetric in the diester placement, N-alkylation regioselectivity (1,3- vs 1,5-isomers) can be an issue if the starting material was unsymmetrical.
-
Pyrazolone Tautomers: Hydroxy-pyrazole byproducts formed under suboptimal cyclization conditions.
This protocol details a robust normal-phase flash chromatography method to isolate the target diester with >98% purity.
Physicochemical Profile & Method Development
Before initiating purification, understand the molecule's behavior on silica gel.
| Property | Value (Est.) | Chromatographic Implication |
| LogP | 1.8 – 2.1 | Moderately lipophilic; elutes well in mid-polarity solvents. |
| pKa (Conj. Acid) | ~2.0 (N2) | The electron-withdrawing esters reduce the basicity of the pyrazole N2, minimizing streaking on silica. |
| Solubility | High | Soluble in DCM, EtOAc, MeOH; sparingly soluble in Hexane. |
| UV Max | 254 nm | Strong absorption due to the conjugated heteroaromatic system. |
TLC Method Development
Stationary Phase: Silica Gel 60 F254
Visualization: UV (254 nm) is primary. Iodine (
-
Solvent System A (100% DCM): Compound likely moves to
~0.1–0.2. Too retentive. -
Solvent System B (Hexane/EtOAc 3:1): Ideal starting point.
-
Target
: 0.35 – 0.45. -
Separation: Impurities (DMAD residues) usually elute near the solvent front (
> 0.8). Polar pyrazolones remain at the baseline ( < 0.1).
-
Recommended TLC Mobile Phase: 20–30% Ethyl Acetate in Hexane.
Detailed Purification Protocol
Phase 1: Sample Preparation (Dry Loading)
Direct liquid injection is discouraged due to the viscosity of the crude oil and potential solubility mismatches with the starting mobile phase (Hexane).
-
Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM).
-
Add Silica Gel (40–63 µm) at a ratio of 2:1 (Silica:Crude mass) .
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.
-
Critical Check: Ensure no DCM remains; residual chlorinated solvent will ruin the gradient profile by prematurely eluting the compound.
-
Phase 2: Column Setup
-
Stationary Phase: Spherical Silica Gel (20–40 µm for high resolution, or standard 40–63 µm).
-
Column Dimension: Use a cartridge size where the sample load represents 1–3% of the silica mass (e.g., for 1g crude, use a 40g or 80g column).
-
Equilibration: Flush column with 3 column volumes (CV) of 100% Hexane .
Phase 3: Gradient Elution Strategy
The target diester is moderately polar. A linear gradient is most effective to separate it from non-polar synthesis byproducts.
Mobile Phase A: Hexane (or Heptane) Mobile Phase B: Ethyl Acetate (EtOAc)
| Step | Time / CV | % Mobile Phase B | Event Description |
| 1 | 0 – 2 CV | 0% | Elution of non-polar impurities (e.g., mineral oil, unreacted DMAD). |
| 2 | 2 – 10 CV | 0% | Shallow gradient to separate closely eluting non-polar byproducts. |
| 3 | 10 – 20 CV | 20% | Product Elution Window. Expect peak between 25-35% B. |
| 4 | 20 – 25 CV | 40% | Flush polar impurities (pyrazolones, salts). |
| 5 | 25 – 28 CV | 100% | Column wash. |
Phase 4: Fraction Analysis & Pooling
-
Monitor: Watch the UV trace at 254 nm and 280 nm.
-
Test: Spot fractions corresponding to the main peak on TLC.
-
Criteria: Only pool fractions showing a single spot at the expected
.-
Caution: If the peak shows "tailing," do not pool the tail fractions with the main body; they likely contain hydrolysis byproducts or isomeric impurities.
-
Troubleshooting & Optimization
Issue 1: Peak Tailing / Streaking
-
Cause: Residual basicity of the pyrazole nitrogen interacting with silanols.
-
Solution: Add 1% Triethylamine (TEA) to the mobile phase solvents. Alternatively, wash the silica column with 1% TEA in Hexane prior to loading.
Issue 2: Co-elution with Regioisomers
-
Cause: 1,3- vs 1,5-isomers often have very similar polarities.
-
Solution: Switch solvent selectivity. Replace Ethyl Acetate with MTBE (Methyl tert-butyl ether) or use a DCM/MeOH gradient (0-5% MeOH in DCM). The different dipole interactions in chlorinated solvents can often resolve isomers that co-elute in Hexane/EtOAc.
Workflow Visualization
Caption: Workflow for the isolation of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate, highlighting critical decision points.
Characterization of the Purified Compound
To validate the integrity of the purified fractions, compare NMR data against these expected signals:
-
H NMR (CDCl
, 400 MHz):- ~8.0 ppm (s, 1H): Pyrazole C5-H . Diagnostic singlet.
- ~4.5 ppm (septet, 1H): C H of the isopropyl group.
-
~3.8–3.9 ppm (s, 6H): Two OC H
ester signals (may appear as two distinct singlets or overlapping). -
~1.5 ppm (d, 6H): Isopropyl C H
groups.
References
-
ChemicalBook. (2024). Synthesis and Properties of Pyrazole-3,4-dicarboxylates. Retrieved from
-
Organic Syntheses. (1956). Dimethyl Acetylenedicarboxylate. Org. Synth. 1956, 36, 25. Retrieved from
-
National Institutes of Health (NIH). (2022). Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle. PMC9140683. Retrieved from
-
BenchChem. (2025).[1] Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioselectivity in N-Isopropyl Pyrazole Formation
Welcome to the technical support center for N-isopropyl pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the regioselective synthesis of N-isopropyl pyrazoles. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the complexities of pyrazole N-alkylation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides an in-depth explanation of the underlying principles and actionable protocols to resolve the problem.
Q1: My N-isopropyl pyrazole synthesis is resulting in a mixture of N1 and N2 regioisomers. How can I improve the regioselectivity?
A1: The formation of a mixture of N1 and N2 isomers is the most common challenge in the N-alkylation of unsymmetrical pyrazoles.[1][2] The ratio of these isomers is governed by a delicate interplay of steric, electronic, and reaction conditions.[3][4] To enhance regioselectivity, a systematic optimization of your reaction parameters is crucial.
Core Principles:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2] For the N-isopropylation reaction, the bulky isopropyl group will preferentially attack the nitrogen atom with more space.
-
Solvent Effects: The polarity of the solvent plays a critical role. Polar aprotic solvents like DMF and DMSO often promote the formation of a single regioisomer.[2] In contrast, polar protic solvents can lead to poor selectivity.[5]
-
Choice of Base: The base is not just a proton scavenger; it influences the nucleophilicity of the pyrazolate anion and can impact the isomer ratio.[4][6] For instance, potassium carbonate (K₂CO₃) in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[7] Conversely, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[2]
-
Temperature and Reaction Time (Kinetic vs. Thermodynamic Control): The reaction can be under either kinetic or thermodynamic control.[8] Lower temperatures and shorter reaction times often favor the kinetically preferred product (the one that forms faster), while higher temperatures and longer reaction times allow the system to equilibrate to the more stable thermodynamic product.[9]
Optimization Strategies:
-
Modify Steric Hindrance: If your pyrazole has a bulky substituent at the 3-position, the N1 position becomes more sterically hindered, and you might see an increased proportion of the N2 isomer.
-
Solvent Screening: If you are using a solvent like ethanol, consider switching to a polar aprotic solvent. DMF or DMSO are excellent starting points.[2]
-
Base Alteration: The choice of base is critical. Sodium hydride (NaH) can prevent the formation of regioisomeric products in certain reactions.[2][6]
-
Temperature Adjustment: Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetic product.[9]
Q2: I am observing low yields in my pyrazole N-isopropylation reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors, including suboptimal reaction conditions, poor reactivity of the starting materials, or side reactions.[2][5]
Troubleshooting Steps:
-
Re-evaluate Your Base: Ensure the base is strong enough to deprotonate the pyrazole and is used in a slight excess (e.g., 1.5 equivalents).[2] For base-mediated alkylation, K₂CO₃ or NaH are common choices.[2][5]
-
Check Your Alkylating Agent: Use a reactive isopropyl source. Isopropyl iodide is more reactive than isopropyl bromide. Ensure the agent is pure and not degraded.
-
Assess Solubility: Poor solubility of the pyrazole or the base can impede the reaction. Ensure all reactants are well-dissolved in your chosen solvent.[2]
-
Optimize Temperature: While lower temperatures can improve selectivity, some reactions require heating to proceed at a reasonable rate.[5] Monitor your reaction by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
Q3: How can I reliably distinguish between the N1 and N2 isopropyl pyrazole isomers?
A3: Unambiguous characterization of the N1 and N2 isomers is critical. Several spectroscopic techniques can be employed:
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts of the pyrazole ring protons will differ between the two isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful 2D NMR technique to determine spatial proximity. For a 3-substituted pyrazole, an NOE correlation between the isopropyl protons and the substituent at the 3-position would confirm the N2-isomer. Conversely, an NOE between the isopropyl group and the C5-proton would indicate the N1-isomer.[10]
-
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides definitive structural confirmation.[7]
Q4: What are the best methods for separating a mixture of N1 and N2 isopropyl pyrazole isomers?
A4: Separating regioisomers can be challenging due to their similar physical properties.
-
Silica Gel Column Chromatography: This is the most common method.[1] The success of the separation depends on finding an appropriate eluent system that provides good resolution on a TLC plate. Experiment with different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Preparative HPLC: If the isomers are inseparable by standard column chromatography, reversed-phase preparative HPLC can often provide baseline separation.
Data Summary: Influence of Reaction Conditions on Regioselectivity
The following table provides illustrative data on how different parameters can affect the N1:N2 isomer ratio in the alkylation of a generic 3-substituted pyrazole. Actual ratios will vary depending on the specific substrates.
| Parameter | Condition | Typical Outcome for N1:N2 Ratio | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | High selectivity (often favoring one isomer) | Stabilizes the pyrazolate anion, promoting a single reaction pathway.[2] |
| Polar Protic (e.g., Ethanol) | Poor selectivity | Can solvate both the cation and anion, leading to a mixture of products.[5] | |
| Base | K₂CO₃ in DMSO | Favors N1-alkylation | A well-established system for N1-selectivity with 3-substituted pyrazoles.[7] |
| NaH in THF | Can provide high N1-selectivity | A strong, non-nucleophilic base that effectively generates the pyrazolate anion.[5] | |
| MgBr₂ | Favors N2-alkylation | The magnesium cation may coordinate with the N1 nitrogen, directing alkylation to N2.[2] | |
| Temperature | Low (e.g., 0 °C) | Favors the kinetic product | The reaction proceeds through the lowest energy transition state.[9] |
| High (e.g., reflux) | Favors the thermodynamic product | Allows for equilibration to the most stable isomer. |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Isopropylation of a 3-Substituted Pyrazole
This protocol provides a starting point for optimization.
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous DMF or DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).[5]
-
Add 2-iodopropane (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 50-80°C.[2]
-
After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the regioisomers.
Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates
This method offers an alternative to base-mediated alkylations.[10]
-
In a round-bottom flask under an inert atmosphere (e.g., argon), combine the pyrazole (1.0 equiv), isopropyl 2,2,2-trichloroacetimidate (1.1 equiv), and camphorsulfonic acid (CSA, 0.2 equiv).[5]
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of N-isopropyl pyrazole formation.
Frequently Asked Questions (FAQs)
Q: What are the primary factors that control regioselectivity in the N-alkylation of pyrazoles? A: The main factors are steric hindrance from substituents on the pyrazole ring and the alkylating agent, the choice of solvent and base, and the reaction temperature.[2][4] Electronic effects of the substituents can also play a role by modulating the nucleophilicity of the two nitrogen atoms.[2]
Q: Is kinetic or thermodynamic control more influential in determining the final product ratio? A: This depends on the reaction conditions. At lower temperatures and shorter reaction times, kinetic control predominates, favoring the product that forms faster.[8] At higher temperatures and with longer reaction times, the reaction may reach equilibrium, favoring the more thermodynamically stable product.
Q: Are there any "rules of thumb" for predicting the major regioisomer? A: A general rule is that the alkylating agent will attack the less sterically hindered nitrogen.[10] For a 3-substituted pyrazole, this often means the N1 position is favored, but this can be overridden by other factors. For example, using a bulky alkylating agent will strongly favor the less hindered nitrogen.[1]
Q: What are some alternative, highly selective methods for N-isopropylation of pyrazoles? A: Besides traditional base-mediated and acid-catalyzed methods, several other techniques have been developed. These include phase-transfer catalysis (PTC), which can offer high yields and simplified workup, and microwave-assisted synthesis, which can significantly reduce reaction times.[2] For ultimate selectivity, enzymatic alkylation using engineered enzymes can achieve regioselectivity greater than 99%.[11]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. wuxibiology.com [wuxibiology.com]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. reddit.com [reddit.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. scribd.com [scribd.com]
- 31. cyberleninka.ru [cyberleninka.ru]
- 32. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
stability of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate under basic conditions
Technical Support Center: Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
Welcome to the technical support center for dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability of this compound, particularly under basic conditions. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
I. Core Concepts: Understanding the Stability Profile
Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate possesses two key structural features that dictate its reactivity under basic conditions: the N-substituted pyrazole ring and two methyl ester functional groups. A thorough understanding of the chemistry of these moieties is essential for predicting and controlling the compound's stability.
The Pyrazole Ring: An Aromatic and Generally Stable Core
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This aromaticity confers significant stability to the ring system. In your compound, the N1 position is substituted with an isopropyl group, which is a non-reactive alkyl group that does not significantly alter the electronic properties of the ring.[2]
Generally, the pyrazole ring itself is resistant to cleavage under basic conditions.[3] While very strong bases can deprotonate the C3 position, potentially leading to ring-opening, this typically requires harsh conditions not commonly employed in routine experimental work.[4] The primary concern regarding the pyrazole ring under basic conditions is not its degradation but rather its influence on the reactivity of the attached ester groups. Pyrazole is a weak base, with a pKa of approximately 2.5, making it significantly less basic than imidazole.[1][5]
The Methyl Esters: The Primary Site of Reactivity
The two methyl ester groups at the C3 and C4 positions are the most reactive sites on the molecule under basic conditions. The primary reaction they undergo is base-catalyzed hydrolysis, also known as saponification.[6] This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and methanol.[7] This process is generally irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by the base, driving the reaction to completion.[8][9]
The rate of saponification is influenced by several factors, including the strength of the base, temperature, solvent, and steric hindrance around the ester group.[10][11] Given that the ester groups are directly attached to the pyrazole ring, their reactivity can be influenced by the electronic properties of the ring.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate in the presence of bases.
Q1: Is the pyrazole ring in my compound likely to degrade under standard basic conditions (e.g., NaOH, K₂CO₃ in methanol/water)?
A1: No, the N-isopropyl-pyrazole ring is highly stable and is not expected to degrade under these conditions. The aromatic nature of the pyrazole ring system provides it with considerable stability.[1] While extremely strong bases can lead to ring opening, the conditions typically used for ester hydrolysis are not harsh enough to cause cleavage of the pyrazole core.[3][4] Your primary concern should be the hydrolysis of the methyl ester groups.
Q2: Will both methyl ester groups hydrolyze at the same rate?
A2: Not necessarily. While both esters will undergo hydrolysis, their rates may differ due to their different electronic and steric environments. The ester at the C3 position is adjacent to the N2 nitrogen, while the C4 ester is adjacent to two carbon atoms within the ring. This difference in proximity to the heteroatoms can influence the electrophilicity of the carbonyl carbons. In the saponification of diesters, it is common to observe different rate constants for the hydrolysis of the first and second ester groups.[12] For precise kinetic studies, it would be necessary to monitor the reaction progress and identify the formation of the mono-acid intermediate.
Q3: What are the expected products of complete hydrolysis under basic conditions?
A3: Upon complete hydrolysis with a base like sodium hydroxide, followed by an acidic workup, the expected product is 1-isopropyl-1H-pyrazole-3,4-dicarboxylic acid. The initial products in the basic solution will be the disodium salt of the dicarboxylic acid and two equivalents of methanol.
Q4: Can I selectively hydrolyze only one of the methyl ester groups?
A4: Achieving selective mono-hydrolysis can be challenging but is potentially feasible by carefully controlling the reaction conditions. Key parameters to adjust include:
-
Stoichiometry of the base: Using one equivalent of base will favor the formation of the mono-hydrolyzed product.
-
Reaction Temperature: Lower temperatures will slow down the reaction, allowing for better control and potentially enhancing selectivity.
-
Reaction Time: Careful monitoring of the reaction progress by techniques like TLC or HPLC is crucial to stop the reaction after the desired mono-acid has formed and before significant formation of the di-acid occurs.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate under basic conditions.
Problem 1: Incomplete Hydrolysis of the Esters
Symptom: Your reaction has run for the expected duration, but analysis (e.g., by NMR or LC-MS) shows a significant amount of starting material or the mono-hydrolyzed intermediate remaining.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Base | Ensure at least two equivalents of base (e.g., NaOH, LiOH) are used for complete di-hydrolysis. For hindered esters, a larger excess of base may be required.[10] |
| Low Reaction Temperature | While lower temperatures can aid selectivity, they also slow down the reaction rate. If complete hydrolysis is the goal, consider increasing the temperature (e.g., refluxing in methanol or a methanol/water mixture). |
| Steric Hindrance | The isopropyl group and the pyrazole ring may create some steric hindrance. Using a less hindered base or switching to a solvent system that better solvates the reactants and the transition state can be beneficial. Non-aqueous conditions, such as NaOH in a MeOH/CH₂Cl₂ mixture, have been shown to be effective for the hydrolysis of hindered esters.[10] |
| Short Reaction Time | Monitor the reaction progress over a longer period. Some saponifications, especially of hindered esters, can require several hours to go to completion.[13] |
Problem 2: Unexpected Side Products are Observed
Symptom: Your analysis reveals the presence of unexpected peaks in your chromatogram or signals in your NMR spectrum that do not correspond to the starting material, mono-acid, or di-acid.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reaction with Solvent | If using a solvent that can react with the base (e.g., ethyl acetate), transesterification or other side reactions may occur. Use inert solvents like methanol, ethanol, THF, or water. |
| Degradation under Harsh Conditions | If the reaction is run at very high temperatures or for an extended period with a strong base, minor degradation of the pyrazole ring, though unlikely, could occur.[3] Try running the reaction under milder conditions (lower temperature, weaker base if feasible). |
| Impure Starting Material | Ensure the purity of your dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate before starting the reaction. |
IV. Experimental Protocols & Visualizations
Protocol: Complete Saponification of Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
Objective: To fully hydrolyze both methyl ester groups to the corresponding dicarboxylic acid.
Materials:
-
Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
-
Methanol
-
1 M Sodium Hydroxide (aqueous)
-
1 M Hydrochloric Acid (aqueous)
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
TLC plates and appropriate eluent system
-
Rotary evaporator
Procedure:
-
Dissolve dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate (1 equivalent) in methanol in a round-bottom flask.
-
Add 1 M sodium hydroxide solution (2.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and cool in an ice bath.
-
Slowly add 1 M hydrochloric acid with stirring until the pH is acidic (pH ~2). A precipitate of the dicarboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. quora.com [quora.com]
- 12. asianpubs.org [asianpubs.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Spectroscopic Profiling of Pyrazole Dicarboxylates: A Comparative IR Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: IR Characterization, Regioisomer Differentiation, and Synthetic Validation
Executive Summary
In drug discovery, the pyrazole scaffold is ubiquitous, serving as a core pharmacophore in analgesics, anti-inflammatories, and kinase inhibitors. However, the synthesis of pyrazole polycarboxylates often yields mixtures of regioisomers (e.g., 3,4- vs. 3,5-dicarboxylates) that are difficult to distinguish by low-resolution methods.
This guide provides a definitive technical comparison of the Infrared (IR) absorption profiles for ester groups in pyrazole dicarboxylates. Unlike NMR, which requires solubility and expensive instrumentation, FTIR offers a rapid, solid-state diagnostic tool. We analyze the vibrational nuances driven by tautomeric equilibrium , hydrogen bonding , and electronic conjugation to empower you with self-validating identification protocols.
Mechanistic Insight: The Vibrational Landscape
To interpret the IR spectra of pyrazole esters accurately, one must understand the underlying electronic environment. The pyrazole ring is a
Electronic Conjugation & Symmetry
-
3,5-Dicarboxylates: In the 1H-tautomer, the ester at position 3 is conjugated with the imine-like nitrogen (
), while the ester at position 5 is conjugated with the amine-like nitrogen ( ). However, due to rapid proton tautomerism (prototropy) in solution and symmetric hydrogen-bonded trimer formation in the solid state, these esters often appear vibrationally equivalent or nearly so, resulting in a simplified carbonyl region . -
3,4-Dicarboxylates: This "ortho-like" substitution creates an inherent asymmetry. The ester at position 4 is attached to a carbon with significant enaminone character (
to the NH), while the position 3 ester is to the imine. This electronic disparity, combined with potential steric twisting of the 4-ester out of the ring plane, frequently leads to peak broadening or splitting in the carbonyl region.
The Hydrogen Bonding Network
Pyrazoles are notorious for forming supramolecular aggregates.
-
Monomers: Rare in solid state; show sharp
~3450 cm⁻¹. -
Cyclic Dimers/Trimers: Common in solid state; show broad, intense
bands ~3100–3200 cm⁻¹. This H-bonding weakens the bond and can couple with ester carbonyls if the geometry allows, shifting to lower frequencies (red shift).
Comparative Analysis: 3,5- vs. 3,4-Diesters
The following data synthesizes experimental findings to highlight the diagnostic differences between these isomers.
Table 1: Characteristic IR Frequencies (Solid State/KBr)
| Functional Group | Vibration Mode | 3,5-Dicarboxylate (Symmetric Target) | 3,4-Dicarboxylate (Asymmetric Isomer) | Diagnostic Note |
| Ester C=O | Stretching ( | 1738 – 1750 cm⁻¹ | 1730 – 1732 cm⁻¹ | 3,4-isomer often appears at slightly lower frequency due to conjugation at C4 or shows a broader/split peak due to asymmetry. |
| Ring C=N / C=C | Stretching ( | ~1590 cm⁻¹ | ~1532 – 1560 cm⁻¹ | The 3,5-substitution pattern preserves more "aromatic" character, often showing higher frequency ring modes. |
| N-H | Stretching ( | 3100 – 3200 cm⁻¹ (Broad) | 3200 – 3350 cm⁻¹ (Broad) | Both form H-bonds, but 3,5-isomers often form tighter cyclic trimers, broadening the peak significantly. |
| C-O (Ester) | Stretching ( | 1240 – 1260 cm⁻¹ | 1220 – 1250 cm⁻¹ | Less diagnostic, but generally strong in both. |
Critical Insight: The 3,5-dicarboxylate typically exhibits a sharper, more defined carbonyl band due to the symmetry averaging of the tautomers. The 3,4-dicarboxylate often presents a complex carbonyl envelope because the two ester groups are in fundamentally different electronic environments.
Experimental Protocols
To ensure high-confidence identification, we provide a validated synthesis route for the 3,5-dicarboxylate standard. This method avoids the regioselectivity issues of cycloaddition reactions by locking the substitution pattern early.
Protocol A: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
Objective: Produce a pure reference standard for IR benchmarking.
Reagents:
-
Acetylacetone (2,4-Pentanedione)
-
Hydrazine Hydrate (80%)
-
Potassium Permanganate (
)[1] -
Methanol (dry)
-
Thionyl Chloride (
) or gas
Workflow:
-
Precursor Synthesis (3,5-Dimethylpyrazole):
-
Oxidation (The "Locking" Step):
-
Suspend 3,5-dimethylpyrazole in water.[1] Heat to 70°C.
-
Add
(4.0 eq) portion-wise over 2 hrs. -
Reflux for 4-6 hrs until purple color persists/fades to brown
. -
Filter hot to remove
. Acidify filtrate with conc. to pH 2. -
Collect white precipitate: 1H-pyrazole-3,5-dicarboxylic acid .
-
-
Esterification:
-
Suspend the diacid in dry methanol.
-
Add
(3.0 eq) dropwise at 0°C (or saturate with gas). -
Reflux for 6 hrs.[4]
-
Cool, neutralize with
, and extract with ethyl acetate. -
Recrystallize from methanol/water to obtain Dimethyl 1H-pyrazole-3,5-dicarboxylate .
-
Protocol B: FTIR Acquisition
Objective: Obtain high-resolution spectral data.
-
Sample Prep: Mix 1-2 mg of the dry ester product with 100 mg spectroscopic grade KBr. Grind to a fine powder.
-
Pellet Formation: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).
-
Acquisition:
-
Range: 4000 – 400 cm⁻¹
-
Resolution: 2 cm⁻¹ (Critical for resolving carbonyl splitting)
-
Scans: 32 (to reduce noise)
-
Background: Pure KBr pellet.
-
Visualizations
Diagram 1: Synthesis & Characterization Workflow
This flowchart illustrates the logical progression from raw materials to validated spectral data, ensuring the regioisomer identity is chemically fixed before measurement.
Caption: Step-by-step workflow for synthesizing a verified 3,5-dicarboxylate standard to validate IR peak assignments.
Diagram 2: H-Bonding & Tautomeric Effects on IR
This diagram visualizes why the 3,5-isomer often presents a simplified spectrum compared to the 3,4-isomer.
Caption: Impact of supramolecular assembly and substitution pattern on the resulting IR spectral envelope.
References
-
Synthesis of 3,5-Dimethylpyrazole (Precursor)
-
IR Data for 3,4-Dicarboxylates
- Journal of Chemical Crystallography, "Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives".
-
General Pyrazole Spectroscopy
- Spectrochimica Acta Part A, "Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole".
-
Ester Carbonyl Frequencies
- LibreTexts Chemistry, "Infrared Spectra of Some Common Functional Groups".
Sources
- 1. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]
- 8. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
Comparative Guide: Mass Spectrometry Fragmentation of Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate (CAS: 61544-04-5). Designed for medicinal chemists and analytical scientists, this document focuses on differentiating this specific scaffold from its regioisomers (e.g., 3,5-dicarboxylates) and structural analogs using Electron Ionization (EI) MS.
The 1H-pyrazole-3,4-dicarboxylate core is a critical intermediate in the synthesis of agrochemicals and pharmaceutical substituted pyrazoles. Accurate structural confirmation is paramount, as the synthesis—often via 1,3-dipolar cycloaddition—frequently yields mixtures of regioisomers.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate |
| Formula | C₁₀H₁₄N₂O₄ |
| Exact Mass | 226.0954 Da |
| Key Functional Groups | N-Isopropyl (N1), Methyl Ester (C3), Methyl Ester (C4) |
| Isomeric Challenge | Distinguishing from Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate |
Fragmentation Mechanism & Diagnostic Ions
The fragmentation of this molecule under standard EI (70 eV) conditions is driven by three competing pathways: ester cleavage , N-substituent elimination , and ortho-interaction between adjacent ester groups.
Primary Fragmentation Pathway (Mechanistic Analysis)
Unlike simple aromatic esters, the pyrazole ring nitrogen influences the stability of the molecular ion (
-
Molecular Ion (
, m/z 226): The parent ion is typically distinct due to the aromatic stability of the pyrazole ring. -
-Cleavage (Ester Loss):
-
Loss of Methoxy Radical (
): Cleavage of the C-O bond in the ester groups yields m/z 195 ( ). This is a standard ester fragmentation. -
Loss of Carbomethoxy (
): A subsequent loss leads to m/z 167 ( ).
-
-
N-Isopropyl Elimination (McLafferty-like Rearrangement):
-
A diagnostic pathway for N-isopropyl heterocycles is the loss of propene (
, 42 Da) via a hydrogen transfer to the N1 nitrogen. -
Transition:
. -
Resulting Ion: m/z 184 . This peak is critical for confirming the N-isopropyl group versus an N-propyl or N-ethyl analog.
-
-
Ortho-Effect (The "Proximity" Pathway):
-
Because the esters are at positions 3 and 4 (adjacent), they can interact. A common pathway for ortho-dicarboxylic esters is the elimination of methanol (
) or the formation of a cyclic anhydride ion. -
Diagnostic Ion: m/z 194 (
). This peak is often absent or significantly weaker in 3,5-dicarboxylate isomers where the esters are separated.
-
Visualization of Fragmentation Pathways
The following diagram illustrates the causal relationships between the molecular structure and the observed ions.
Caption: Mechanistic fragmentation tree for Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate showing three distinct diagnostic pathways.
Comparative Analysis: Target vs. Alternatives
In drug development, "alternatives" often refer to structural isomers generated during synthesis. The table below compares the target molecule with its most common regioisomer and a structural analog.
Comparative Diagnostic Table
| Feature | Target Compound (3,4-Diester) | Alternative A (3,5-Diester Isomer) | Alternative B (N-Methyl Analog) |
| Molecular Ion | m/z 226 | m/z 226 | m/z 198 |
| Ortho-Effect Peak | Present (m/z 194) (Loss of MeOH due to adjacency) | Absent/Weak (Esters are meta-positioned) | Present (m/z 166) |
| N-Group Marker | m/z 184 (Loss of Propene, 42 Da) | m/z 184 (Loss of Propene, 42 Da) | Absent (Cannot lose alkene) |
| Base Peak Trend | Often m/z 195 or 184 | Often m/z 195 | Often m/z 167 |
Performance Insight
-
Differentiation: To distinguish the target from the 3,5-isomer, look for the m/z 194 peak. The 3,4-substitution pattern allows for intramolecular hydrogen bonding and transfer between the ester groups, facilitating the loss of neutral methanol. This mechanism is geometrically inhibited in the 3,5-isomer.
-
Confirmation: To confirm the N-isopropyl group (vs. N-ethyl or N-methyl), look for the m/z 184 ion (M-42). An N-ethyl group would show a loss of ethene (28 Da, M-28), and N-methyl shows primarily loss of a methyl radical (15 Da).
Experimental Protocol
To reproduce these results, the following self-validating protocol is recommended.
Sample Preparation
-
Solvent: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol or Acetonitrile.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter (crucial for preventing source contamination).
-
Dilution: Dilute 1:100 with the mobile phase if using LC-MS, or inject directly for GC-MS.
Instrument Parameters (GC-MS EI)
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV (Standard for library comparison)
-
Source Temperature: 230°C
-
Transfer Line: 280°C
-
Scan Range: m/z 40 – 300
-
Validation Check: Inject a standard of Methyl Stearate to verify mass axis calibration and sensitivity before running the pyrazole sample.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for verifying the synthesis of the target pyrazole.
References
-
NIST Mass Spectrometry Data Center. Fragmentation of Pyrazole-3,5-dicarboxylic acid esters. National Institute of Standards and Technology.
-
Holzer, W., & Hall, C. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[1] IntechOpen.[1]
-
Lynch, V. M., et al. (2014). Differentiation between Isomeric Functionalized 1,2,3-Thiadiazoles and Triazoles by ESI-HRMS. Journal of The American Society for Mass Spectrometry.
-
ChemGuide. Mass Spectrometry - Fragmentation Patterns of Esters and Nitrogen Heterocycles.
Sources
A Comparative Analysis of the Biological Activity of 1-Isopropyl vs. 1-Phenyl Pyrazole Dicarboxylates: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities.[1][2] A critical aspect of designing potent pyrazole-based drugs lies in understanding the influence of substituents on their pharmacological properties. This guide provides a comparative analysis of the biological activity of 1-isopropyl pyrazole dicarboxylates and 1-phenyl pyrazole dicarboxylates, offering insights for researchers, scientists, and drug development professionals. While direct head-to-head experimental data for these specific dicarboxylate derivatives is limited in publicly accessible literature, this guide synthesizes structure-activity relationship (SAR) principles from closely related analogues to provide a predictive comparison.
The Influence of N-1 Substitution: A Causal Analysis
The substituent at the N-1 position of the pyrazole ring plays a pivotal role in defining the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The choice between an aliphatic, bulky isopropyl group and a planar, aromatic phenyl group can significantly alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target enzymes or receptors.
1-Isopropyl Pyrazole Dicarboxylates: The isopropyl group, being a branched alkyl chain, introduces steric bulk and lipophilicity. This can enhance membrane permeability and potentially lead to improved cellular uptake. However, the non-planar nature of the isopropyl group might hinder optimal binding to certain target proteins that require a specific planar conformation for interaction.
1-Phenyl Pyrazole Dicarboxylates: The phenyl group introduces a planar, aromatic system. This can facilitate π-π stacking interactions with aromatic residues in the active sites of target proteins, potentially leading to stronger binding and higher potency.[3] Furthermore, the phenyl ring can be readily functionalized with various substituents to modulate the compound's electronic properties and fine-tune its biological activity. Structure-activity relationship studies on various pyrazole derivatives have often highlighted the favorable impact of an N-phenyl substituent on their antimicrobial and anticancer activities.[4][5]
Comparative Biological Activity: Insights from Analogous Compounds
To illustrate the potential differences in biological activity, this section presents data from studies on N-alkyl and N-aryl pyrazole derivatives with various biological targets. It is important to note that these are not direct comparisons of the dicarboxylate compounds but serve to highlight established trends.
Anticancer Activity
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[6][7] The nature of the N-1 substituent significantly impacts the cytotoxic potential of these compounds.
Table 1: Comparative Anticancer Activity of N-Substituted Pyrazole Derivatives (Illustrative)
| Compound Type | Representative Compound Structure (if available) | Cancer Cell Line | IC50 (µM) | Reference |
| N-Phenyl Pyrazole Derivative | 1,5-diphenyl-3-(5-mercapto-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carbonitrile | IGROV1 (Ovarian) | 0.04 | [8] |
| N-Phenyl Pyrazole Derivative | 3-methyl-1-phenyl-5-pyrazolone derivative | A431 (Skin) | >50 | [9] |
| N-Alkyl (tert-butyl) Pyrazole Derivative | Not specified | Not specified | Not specified | [9] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency.
The data, although on different pyrazole cores, suggests that N-phenyl substitution can lead to highly potent anticancer agents. The planar phenyl ring may allow for more effective interaction with targets such as protein kinases, which are often implicated in cancer progression.[10]
Antimicrobial Activity
Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents.[2] The substitution at the N-1 position can influence the spectrum and potency of their antibacterial and antifungal activities.
Table 2: Comparative Antimicrobial Activity of N-Substituted Pyrazole Derivatives (Illustrative)
| Compound Type | Representative Compound Structure (if available) | Microbial Strain | MIC (µg/mL) | Reference |
| N-Phenyl Pyrazole Derivative | 4-acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole | Candida albicans | <3.12 | [4] |
| N-Phenyl Pyrazole Derivative | 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole | Aspergillus fumigatus | 6.25 | [4] |
| N-Alkyl Pyrazole Derivative | Not available in direct comparison | Not available | Not available |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. A lower MIC indicates greater potency.
Studies on N-phenyl pyrazoles have shown promising antifungal activity, in some cases superior to reference drugs.[4] The aromatic nature of the phenyl group may contribute to interactions with fungal-specific enzymes or cellular components.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for assessing the anticancer and antimicrobial activities of pyrazole dicarboxylates.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazole dicarboxylate compounds (both 1-isopropyl and 1-phenyl derivatives) in the appropriate cell culture medium. Replace the existing medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. After incubation, the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of the pyrazole dicarboxylate compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Recording: Record the MIC values for each compound against each tested microorganism.
Caption: Workflow for the broth microdilution method.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of pyrazole derivatives is intrinsically linked to their chemical structure. Understanding these relationships is crucial for rational drug design.
Caption: Structure-Activity Relationship (SAR) logic.
Based on the available literature for related compounds, the N-phenyl substitution is often associated with enhanced biological activity. This is likely due to the potential for favorable π-π interactions with biological targets and the ability to introduce a wide array of electronic diversity through substitution on the phenyl ring. The bulkier, non-planar isopropyl group might present steric hindrance at some active sites, potentially reducing activity compared to the phenyl analogue. However, its increased lipophilicity could enhance cell penetration, a factor that cannot be discounted without direct experimental comparison.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of 1-isopropyl versus 1-phenyl pyrazole dicarboxylates. While direct comparative data is scarce, the analysis of structure-activity relationships from analogous compounds suggests that the 1-phenyl derivatives may hold greater promise, particularly in the context of anticancer and antifungal applications, due to the favorable properties of the aromatic ring.
To definitively ascertain the superior scaffold, further research is imperative. The synthesis and direct comparative biological evaluation of a series of 1-isopropyl and 1-phenyl pyrazole dicarboxylates using the standardized protocols outlined in this guide are essential next steps. Such studies will provide invaluable data for the rational design of more potent and selective pyrazole-based therapeutic agents.
References
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Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available at: [Link]
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Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. Available at: [Link]
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Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. Available at: [Link]
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Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines. Available at: [https://www.researchgate.net/publication/259869509_Synthesis_of_Newly_Substituted_Pyrazoles_and_Substituted_Pyrazolo34-b]pyridines]([Link])
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A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Available at: [Link]
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Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Available at: [Link]
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Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Activity of Some 4, 5- Dihydro. 3, 5- Diaryl- N- [(Arylamido/Imido)- Alkyl] Pyrazole- 1- Carbothioamides/Carboxamides. Available at: [Link]
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Current status of pyrazole and its biological activities. Available at: [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Available at: [Link]
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Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Available at: [Link]
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Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available at: [Link]
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Available at: [Link]
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Synthesis, characterization, mechanistic study, in-vitro and in-silico evaluation of antibacterial and antioxidant activities of novel pyrazole-pyrazoline hybrid systems. Available at: [Link]
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Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. Available at: [Link]
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Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Available at: [Link]
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Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. Available at: [Link]
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A Comparative Guide to Determining the HPLC Retention Time of Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate
This guide provides a comprehensive framework for determining the High-Performance Liquid Chromatography (HPLC) retention time of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate. As a critical parameter in drug discovery and quality control, a reliable retention time is foundational for method development, impurity profiling, and stability testing. Given the absence of a standardized public reference for this specific molecule, this document outlines a robust, validated methodology for its determination and compares this approach with alternative analytical techniques.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The accurate analytical characterization of novel derivatives like dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate is therefore of paramount importance. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
Part 1: Recommended HPLC Methodology for Retention Time Determination
The most prevalent and robust method for analyzing small organic molecules like pyrazole derivatives is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4] This technique separates compounds based on their hydrophobicity. For dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate, a C18 stationary phase is recommended due to its versatility and wide use in separating moderately polar to nonpolar compounds.
The selection of the mobile phase is critical for achieving optimal separation and peak shape. A gradient elution with acetonitrile and water is proposed to ensure the efficient elution of the target compound while also separating any potential impurities. The addition of a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by minimizing tailing caused by interactions with residual silanols on the silica-based stationary phase.
Proposed HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Provides a good balance of efficiency and backpressure for a wide range of analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization for mass spectrometry detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV transparency. |
| Gradient | 20% to 80% B over 15 minutes | A gradient is recommended to ensure elution of the compound with good peak shape and to separate it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 275 nm (or DAD) | Based on the typical absorbance for nitropyrazoles, a similar chromophore. A Diode Array Detector (DAD) is recommended to determine the optimal wavelength.[5] |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based retention time determination.
Step-by-Step Experimental Protocol:
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate reference standard.
-
Dissolve in 10 mL of acetonitrile in a volumetric flask to create a 1 mg/mL primary stock solution.
-
From the primary stock, prepare a working standard solution at a concentration of 100 µg/mL by diluting with acetonitrile.
-
-
HPLC System Preparation:
-
Set up the HPLC system according to the conditions outlined in the table above.
-
Equilibrate the column with the initial mobile phase composition (e.g., 20% B) for at least 30 minutes, or until a stable baseline is achieved.[5]
-
-
Analysis Sequence:
-
Inject a blank (acetonitrile) to ensure no carryover or system contamination.
-
Inject the working standard solution to determine the retention time of the pure compound.
-
Inject the sample solution to be analyzed.
-
-
Data Processing:
-
Integrate the chromatograms.
-
The retention time of the peak in the standard chromatogram is the reference retention time for dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate under these specific conditions.
-
Compare the retention time of the peak in the sample chromatogram to the standard to confirm its identity.
-
Part 2: Comparison with Alternative Analytical Approaches
While RP-HPLC is the recommended primary method, other techniques can provide complementary information or may be more suitable under specific circumstances.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for Topic Compound |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Versatile, robust, high resolution, compatible with MS detection.[3] | May have limited retention for very polar compounds. | Excellent: The primary recommended technique for quantification and purity analysis. |
| Normal-Phase HPLC (NP-HPLC) | Separation based on polarity, using a polar stationary phase and non-polar mobile phase. | Better for separating isomers and very polar compounds. | Less reproducible retention times, mobile phases are often more hazardous and less MS-friendly.[3] | Good: A viable alternative, especially if isomers are present or if the compound is unstable in aqueous mobile phases. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO2) as the mobile phase. | Fast separations, reduced solvent waste, suitable for chiral separations. | Requires specialized equipment, may have lower sensitivity for some compounds. | Good: A "greener" alternative to NP-HPLC for preparative work or chiral separations if applicable. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | High sensitivity and specificity, excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Moderate: Likely requires derivatization to increase volatility and thermal stability. May not be the first choice for routine analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Unambiguous structure elucidation. | Low sensitivity, not a separation technique, requires higher sample concentrations. | Essential for Confirmation: Not for retention time, but crucial for initial structure confirmation of the synthesized compound.[6][7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information, high sensitivity and selectivity.[6] | More complex and expensive than HPLC-UV. | Excellent: The preferred method for definitive identification, especially in complex matrices. The proposed HPLC method is directly compatible with MS detection. |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for compound characterization.
Part 3: Data Interpretation and System Validation
A retention time is only meaningful if the analytical system is performing correctly. System suitability testing is a non-negotiable aspect of ensuring the trustworthiness of the generated data.
System Suitability Parameters:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Repeatability (%RSD of RT) | ≤ 1.0% for 5 replicate injections | Ensures precision of the retention time measurement. |
By establishing and verifying these parameters, the reported retention time for dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate can be considered reliable and reproducible for the specified method.
Conclusion
This guide provides a scientifically grounded approach for determining the HPLC retention time of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate. By adopting the proposed RP-HPLC method and adhering to rigorous system suitability criteria, researchers can establish a reliable analytical benchmark for this compound. Furthermore, the comparison with alternative techniques offers a broader perspective on the available analytical toolkit, enabling scientists to select the most appropriate method for their specific research and development needs.
References
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PubChem. Dimethyl 1-(2-isopropylphenyl)-1h-pyrazole-3,4-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]
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J. T. A. Jones, et al. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C. 2012. Available from: [Link]
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ResearchGate. Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Available from: [Link]
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A. E. M. Abdallah, et al. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. 2021. Available from: [Link]
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A. E. M. Abdallah, et al. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. 2021. Available from: [Link]
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V. A. Bacherikov, et al. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Chemistry of Heterocyclic Compounds. 2021. Available from: [Link]
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M. P. G. Jalique, et al. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega. 2022. Available from: [Link]
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ResearchGate. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Available from: [Link]
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- M. Felinger. Mechanisms of retention in HPLC Part 7. 2013.
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A. El-Sattar, et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2021. Available from: [Link]
- H. El-Mabrouk, et al. Synthesis, characterization, mechanistic study, in-vitro and in-silico evaluation of antibacterial and antioxidant activities of novel pyrazole-pyrazoline hybrid systems. Results in Chemistry. 2024.
- YMC Co., Ltd. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
